molecular formula C10H12ClNO2 B13572406 ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate

ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate

Cat. No.: B13572406
M. Wt: 213.66 g/mol
InChI Key: OGWSHNSYESVWSC-SECBINFHSA-N
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Description

Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 2-chloroaniline under basic conditions to form the intermediate ethyl 2-(2-chlorophenyl)glycinate. This intermediate is then subjected to a chiral resolution process to obtain the desired (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides (RO⁻).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate: The enantiomer of the compound, which may have different biological activities and properties.

    Ethyl 2-amino-2-(2-bromophenyl)acetate: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and applications.

    Ethyl 2-amino-2-(2-fluorophenyl)acetate: A fluorinated analog that may have distinct pharmacological properties.

Uniqueness

Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

OGWSHNSYESVWSC-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)N

Origin of Product

United States

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